Pseudolycorine

Übersicht

Beschreibung

Pseudolycorine is an alkaloid isolated from the plant Narcissus tazetta L. var. Chinensis Roem, belonging to the Amaryllidaceae family . This compound has garnered interest due to its diverse biological activities, including antitumor, antiviral, and immunosuppressive properties .

Vorbereitungsmethoden

Pseudolycorine can be extracted from the bulbs of Narcissus tazetta using a series of steps involving preparation of lycoris bulbiferous dry powder, wet mixing with a dilute alkali solution, and leaching with ethyl acetate . The synthetic routes for this compound involve complex organic reactions, but detailed synthetic pathways are not widely documented in the literature.

Analyse Chemischer Reaktionen

Pseudolycorine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Reduction: Reduction reactions of this compound are less common in the literature.

Substitution: This compound can undergo substitution reactions, particularly involving its functional groups

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Pseudolycorine has been studied for its ability to induce apoptosis in cancer cells. A significant study demonstrated that this compound effectively induced apoptosis in human leukemia cells (Jurkat cells) at micromolar concentrations. The apoptotic index was notably high, with over 85% of cells appearing apoptotic after treatment with 10 μM this compound for 72 hours . The mechanism of action appears to involve the disruption of cellular processes essential for survival, making it a potential candidate for cancer therapy.

Table 1: Apoptotic Effects of this compound on Jurkat Cells

| Concentration (μM) | Apoptotic Index (%) |

|---|---|

| 1 | 25 |

| 5 | 55 |

| 10 | 85 |

Immunomodulatory Effects

Recent research has indicated that this compound may play a role in modulating immune responses, particularly in autoimmune diseases such as multiple sclerosis. In a murine model of experimental autoimmune encephalomyelitis (EAE), this compound treatment significantly inhibited the proliferation of myeloid-derived suppressor cells (MDSCs) and reduced inflammatory infiltration into the spinal cord . These findings suggest that this compound could be beneficial in treating autoimmune conditions by regulating immune cell activity.

Table 2: Effects of this compound on MDSCs Proliferation

| Concentration (μM) | MDSCs Proliferation Inhibition (%) |

|---|---|

| 0.67 | 30 |

| 2 | 50 |

| 6 | 70 |

Broader Pharmacological Potential

Beyond its antitumor and immunomodulatory properties, this compound is part of a larger group of Amaryllidaceae alkaloids known for various biological activities, including antiviral and antibacterial effects . This broad spectrum suggests that further exploration into this compound could uncover additional therapeutic applications.

Case Studies and Research Findings

- Cancer Treatment : In vitro studies have shown that this compound can selectively induce apoptosis in various cancer cell lines, making it a promising candidate for further clinical development.

- Multiple Sclerosis : The modulation of immune cell proliferation and differentiation by this compound offers new insights into potential treatments for autoimmune diseases like multiple sclerosis.

- Comparative Studies : Research comparing the apoptotic effects of this compound with other alkaloids in the Amaryllidaceae family has highlighted its unique potency and mechanism, reinforcing its potential role in pharmacotherapy.

Wirkmechanismus

Pseudolycorine exerts its effects by inhibiting the proliferation of activated T cells through cell cycle arrest in the G0/G1 phase . It significantly inhibits the secretion of cytokines such as interleukin-6, interleukin-17, and interferon-gamma, which are crucial for the activation and proliferation of T cells . This mechanism makes this compound a promising candidate for the development of new immunosuppressive drugs.

Vergleich Mit ähnlichen Verbindungen

Pseudolycorine is structurally similar to other Amaryllidaceae alkaloids such as lycorine, dihydrolycorine, and ungeremine . . Other similar compounds include:

Lycorine: Known for its antitumor activity via the JAK/STAT pathway.

Dihydrolycorine: Exhibits similar biological activities but with different potency.

Ungeremine: Another Amaryllidaceae alkaloid with distinct pharmacological properties.

This compound’s unique combination of biological activities and its potential for therapeutic applications make it a compound of significant interest in scientific research.

Biologische Aktivität

Pseudolycorine is an alkaloid derived from the Amaryllidaceae family, specifically from plants such as Narcissus tazetta. This compound has garnered attention due to its diverse biological activities, including antitumoral, antiviral, and cholinesterase inhibitory effects. This article provides a comprehensive overview of the biological activities of this compound, supported by research findings, data tables, and case studies.

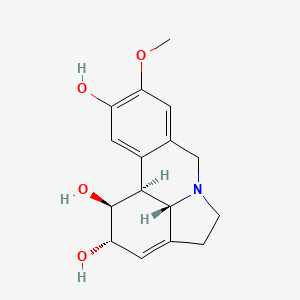

Chemical Structure and Properties

This compound is structurally related to other Amaryllidaceae alkaloids like lycorine. Its molecular formula is , and it features a phenanthridine skeleton, which is crucial for its biological activity. The presence of specific functional groups within its structure influences its interaction with biological targets.

Antitumoral Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. A study reported that this compound exhibited significant cytotoxicity against human leukemia cells (Jurkat) with an IC50 value of approximately 10 μM. This indicates that it can induce apoptosis in these cells effectively.

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Jurkat (Leukemia) | 10 | Induces apoptosis |

| HCT116 (Colon Cancer) | 11.69 | Induces apoptosis |

| OVCAR-8 (Ovarian) | 15.11 | Induces apoptosis |

| SF-295 (Glioblastoma) | 16.31 | Induces apoptosis |

These findings suggest that this compound could be a potential candidate for developing novel anticancer therapies.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound, particularly against SARS-CoV-2. In vitro assays demonstrated weak anti-SARS-CoV-2 activity with an EC50 ranging from 40 to 77 μM at non-cytotoxic concentrations. This suggests a potential role in combating viral infections, although further research is needed to elucidate its mechanism of action.

Cholinesterase Inhibition

This compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The compound displayed moderate AChE inhibitory activity with an IC50 value of approximately 35.61 μM, indicating its potential as a therapeutic agent for cognitive enhancement or neuroprotection.

Table 2: Cholinesterase Inhibition by this compound

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| This compound | 35.61 | 67.3 |

| Galantamine | <0.1 | <0.1 |

This table highlights the relative potency of this compound compared to known AChE inhibitors like galantamine.

Apoptosis Induction in Leukemia Cells

A pivotal study analyzed the apoptotic effects of this compound on Jurkat cells over a 72-hour treatment period. The results indicated that over 85% of cells underwent apoptosis at a concentration of 10 μM . Morphological changes characteristic of apoptosis were observed via Hoechst staining, supporting the compound's role in promoting programmed cell death.

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of this compound and related compounds. It was found that modifications to the phenanthridine structure significantly impacted their biological activities, particularly their ability to induce apoptosis and inhibit cholinesterases.

Eigenschaften

IUPAC Name |

(1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-21-13-5-9-7-17-3-2-8-4-12(19)16(20)14(15(8)17)10(9)6-11(13)18/h4-6,12,14-16,18-20H,2-3,7H2,1H3/t12-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAHWDNDUGDSLE-ARLBYUKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3[C@@H]([C@H](C=C4[C@H]3N(CC4)CC2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231711 | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29429-03-6, 82372-67-6 | |

| Record name | Pseudolycorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29429-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029429036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [, ] Pseudolycorine has been shown to inhibit the proliferation, expansion, and differentiation of MDSCs, particularly the monocyte-like MDSC subset (M-MDSCs). This effect is mediated, at least in part, by suppressing the response of MDSCs to interleukin-6 (IL-6) and granulocyte-macrophage colony-stimulating factor (GM-CSF), key cytokines involved in MDSC expansion and differentiation. This suppression of MDSC activity contributes to this compound's ability to ameliorate Th17 cell-mediated central nervous system autoimmunity in experimental autoimmune encephalomyelitis (EAE), a murine model of multiple sclerosis.

ANone: [] Studies suggest that this compound can ameliorate the severity of Th17 cell-mediated EAE by restraining the expansion of MDSCs. This is significant because EAE is characterized by the infiltration of a large number of MDSCs, which can exacerbate the disease progression.

ANone: [, , ] this compound has the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol.

ANone: [, ] Extensive spectroscopic data, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and optical rotatory dispersion (ORD) spectra, has been used to elucidate the structure of this compound. These analyses confirmed the presence of specific functional groups like hydroxyl, methoxy, and aromatic rings, and provided insights into its three-dimensional structure.

ANone: The currently available research primarily focuses on the biological activity and chemical structure of this compound. Further research is needed to explore its material compatibility and stability under diverse conditions.

ANone: Current research primarily focuses on the biological activity of this compound. There is no reported evidence suggesting catalytic properties for this alkaloid.

ANone: While the research provided does not explicitly detail computational studies on this compound, such approaches could be valuable for further investigation. Computational models could help predict the binding affinity of this compound to potential targets, explore structure-activity relationships, and guide the design of novel derivatives with enhanced properties.

ANone: Research on this compound stability under various conditions and formulation approaches is currently limited. Investigating these aspects is crucial for developing stable and effective drug delivery systems for this alkaloid.

ANone: The provided research primarily focuses on the isolation, structural characterization, and initial biological evaluation of this compound and related Amaryllidaceae alkaloids. Comprehensive investigations into these aspects (SHE regulations, detailed pharmacokinetics, extensive in vivo efficacy, resistance mechanisms, long-term toxicology studies, targeted drug delivery approaches, biomarker discovery, etc.) are necessary to fully understand the therapeutic potential and risks associated with this compound.

ANone: [, , , ] The isolation of this compound from Narcissus tazetta L. var. Chinensis Roem represents an early milestone in its research. Subsequent studies focused on developing efficient isolation methods, like the ammonium reineckate precipitation method. Structural elucidation using various spectroscopic techniques, including IR, UV, NMR, and ORD, marked significant progress in understanding this alkaloid. Research on its biological activity, particularly its antitumor and antiviral properties, has further fueled interest in this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.